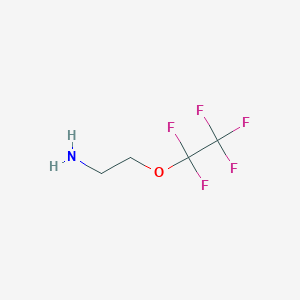

2-Pentafluoroethyloxy-ethylamine hydrochloride

Description

2-Pentafluoroethyloxy-ethylamine hydrochloride is a fluorinated ethylamine derivative characterized by a pentafluoroethyloxy (-O-C₂F₅) group attached to the ethylamine backbone. This compound is part of a broader class of halogenated amines, which are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties imparted by fluorine substitution.

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5NO/c5-3(6,7)4(8,9)11-2-1-10/h1-2,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGAJWDICHSOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentafluoroethyloxy-ethylamine hydrochloride typically involves the reaction of 2-pentafluoroethyloxy-ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

C4H6F5NO+HCl→

Biological Activity

2-Pentafluoroethyloxy-ethylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a pentafluoroethoxy group attached to an ethylamine backbone. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Research indicates that 2-Pentafluoroethyloxy-ethylamine hydrochloride exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial for its effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that the compound can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. It may also interfere with key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A study published in 2024 demonstrated that 2-Pentafluoroethyloxy-ethylamine hydrochloride exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be approximately 20 µM for MCF-7 and 15 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study conducted at a university laboratory evaluated the antimicrobial efficacy of various compounds, including 2-Pentafluoroethyloxy-ethylamine hydrochloride. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant organisms.

- Cancer Research : In a collaborative research project with a pharmaceutical company, the anticancer properties of this compound were further explored. Results indicated that it not only inhibited cell proliferation but also reduced tumor size in xenograft models, suggesting potential for development into an anticancer drug.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-pentafluoroethyloxy-ethylamine hydrochloride and related compounds:

Key Observations:

- Fluorine Substitution: The degree of fluorination significantly impacts properties. The pentafluoroethyloxy group (-O-C₂F₅) provides higher lipophilicity and metabolic stability compared to trifluoromethoxy (-O-CF₃) groups .

- Aromatic vs. Aliphatic Substituents: Compounds like 2-(pentafluorophenoxy)ethanamine hydrochloride incorporate aromatic fluorination, which may enhance binding affinity in receptor-targeted applications compared to aliphatic fluorinated analogs .

Pharmacological and Toxicological Profiles

- 2-Pentafluoroethyloxy-ethylamine hydrochloride: No direct toxicity data are available. However, structurally related compounds like thiophene fentanyl hydrochloride () highlight the importance of thorough toxicological evaluation for fluorinated amines, as incomplete data may pose risks .

- Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride: The latter (CAS 62-31-7) is a catecholamine derivative with known biological activity (e.g., neurotransmitter roles), contrasting sharply with the fluorinated analogs, which are typically inert intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.